2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride
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Overview
Description
2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride: is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride typically involves the methylation of 3-methoxy-2-pyridinamine. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-methyl-3-methoxypyridinamine.
Substitution: Formation of various substituted pyridinamine derivatives.
Scientific Research Applications
2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 3-methyl-: Similar structure but lacks the methoxy group.
2-Pyridinamine, N-methyl-: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
2-Pyridinamine, 3-methoxy-N-methyl-, hydrochloride is unique due to the presence of both methoxy and N-methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClN2O |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
3-methoxy-N-methylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-7-6(10-2)4-3-5-9-7;/h3-5H,1-2H3,(H,8,9);1H |
InChI Key |
AZIALXKGYKJFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)OC.Cl |
Origin of Product |
United States |
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